Cas no 6951-70-8 (2'-Amino-4',5'-dichloroacetophenone)
2'-Amino-4',5'-dichloroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2-amino-4,5-dichlorophenyl)-
- 1-(2-amino-4,5-dichlorophenyl)ethanone
- 1-(2-amino-4,5-dichloro-phenyl)-ethanone
- 1-(2-Amino-4,5-dichlor-phenyl)-aethanon
- 2-amino-4,5-dichloroacetophenone
- 2-Amino-4.5-dichlor-acetophenon
- 4.5-Dichlor-2-amino-acetophenon
- AC1L6AIJ
- AC1Q3LJX
- AR-1B0390
- CTK5D0247
- KST-1B8927
- NSC52065
- SureCN4591470
- EN300-672875
- SB78024
- A9194
- G11542
- AKOS015841024
- 6951-70-8
- NSC-52065
- DTXSID40287656
- 1-(2-amino-4,5-dichlorophenyl)ethan-1-one
- 1-(2-amino-4,5-dichlorophenyl)-Ethanone
- SCHEMBL4591470
- DB-102515
- 2'-Amino-4',5'-dichloroacetophenone
-
- Inchi: 1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
- InChI Key: BADCOFLZDWJCOV-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C(C)=O)C=1)N)Cl
Computed Properties
- Exact Mass: 202.99061
- Monoisotopic Mass: 202.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
2'-Amino-4',5'-dichloroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109235-5g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95% | 5g |
$1206.00 | 2023-09-01 | |
| Alichem | A019109235-10g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95% | 10g |
$1624.08 | 2023-09-01 | |
| Alichem | A019109235-25g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95% | 25g |
$2680.00 | 2023-09-01 | |
| TRC | A607120-1mg |
2'-Amino-4',5'-dichloroacetophenone |
6951-70-8 | 1mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A607120-10mg |
2'-Amino-4',5'-dichloroacetophenone |
6951-70-8 | 10mg |
$ 1499.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740925-1g |
1-(2-Amino-4,5-dichlorophenyl)ethan-1-one |
6951-70-8 | 98% | 1g |
¥4066.00 | 2024-05-03 | |
| Crysdot LLC | CD12042101-1g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95+% | 1g |
$376 | 2024-07-24 | |
| A2B Chem LLC | AC94978-500mg |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95% | 500mg |
$315.00 | 2024-04-19 | |
| A2B Chem LLC | AC94978-1g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95% | 1g |
$441.00 | 2024-04-19 | |
| Ambeed | A775528-1g |
1-(2-Amino-4,5-dichlorophenyl)ethanone |
6951-70-8 | 95+% | 1g |
$415.0 | 2025-04-17 |
2'-Amino-4',5'-dichloroacetophenone Suppliers
2'-Amino-4',5'-dichloroacetophenone Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2'-Amino-4',5'-dichloroacetophenone
Professional Introduction to 2'-Amino-4',5'-dichloroacetophenone (CAS No. 6951-70-8)
2'-Amino-4',5'-dichloroacetophenone, identified by its Chemical Abstracts Service (CAS) number 6951-70-8, is a significant intermediate compound in the field of pharmaceutical and fine chemical synthesis. This compound, featuring a chlorinated aromatic structure with an amino and acetoxy functional group, has garnered attention due to its versatile applications in organic synthesis and medicinal chemistry. Its unique molecular framework makes it a valuable precursor in the development of various pharmacologically active agents.
The structural motif of 2'-Amino-4',5'-dichloroacetophenone consists of a benzene ring substituted with chlorine atoms at the 4' and 5' positions, coupled with an amino group at the 2' position and an acetoxy group at the 3' position. This arrangement imparts distinct reactivity patterns, making it a preferred building block for constructing more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and cross-coupling processes, which are pivotal in drug discovery and material science.
In recent years, research focusing on 2'-Amino-4',5'-dichloroacetophenone has expanded into several promising areas. One notable application lies in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, derivatives of this compound have been explored as intermediates in the preparation of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. The chloro substituents enhance electrophilicity, facilitating further functionalization into more sophisticated pharmacophores.
Moreover, advancements in green chemistry have prompted investigations into sustainable synthetic routes for 2'-Amino-4',5'-dichloroacetophenone. Researchers have developed catalytic methods that minimize waste and improve yields, aligning with global efforts to reduce environmental impact. These innovations not only enhance efficiency but also make the compound more accessible for industrial-scale production. Such developments underscore the importance of 2'-Amino-4',5'-dichloroacetophenone as a cornerstone in modern chemical manufacturing.
The compound's utility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features allow for modifications that yield products with specific biological activities, such as herbicides or fungicides. By leveraging its reactivity, chemists can design molecules that interact selectively with biological targets, improving efficacy while reducing side effects. This adaptability highlights the compound's broad applicability across multiple industries.
Recent studies have also highlighted the role of 2'-Amino-4',5'-dichloroacetophenone in material science. Its ability to form stable complexes with metal ions has led to novel applications in catalysis and luminescent materials. These findings open new avenues for developing advanced materials with tailored properties, further demonstrating the compound's versatility.
In conclusion, 2'-Amino-4',5'-dichloroacetophenone (CAS No. 6951-70-8) remains a pivotal intermediate in synthetic chemistry. Its unique structural attributes enable diverse transformations, making it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new applications and sustainable synthetic methods, this compound is poised to remain at the forefront of chemical innovation.
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